molecular formula C10H18O3 B1296235 Ethyl 2-(1-hydroxycyclohexyl)acetate CAS No. 5326-50-1

Ethyl 2-(1-hydroxycyclohexyl)acetate

Cat. No. B1296235
CAS RN: 5326-50-1
M. Wt: 186.25 g/mol
InChI Key: VEWIMVJKELSRSO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclohexyl)acetate is a chemical compound with the linear formula C10H18O3 . It has a molecular weight of 186.253 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for Ethyl 2-(1-hydroxycyclohexyl)acetate is 1S/C10H18O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h12H,2-8H2,1H3 . This indicates that the molecule consists of a cyclohexyl ring with a hydroxyl group at the 1-position, an ethyl group, and an acetate group.


Physical And Chemical Properties Analysis

Ethyl 2-(1-hydroxycyclohexyl)acetate is a liquid at room temperature . It has a molecular weight of 186.25 g/mol . The density of the compound is 1.034 g/cm3 at 20°C. The boiling point of the compound is 254-256°C.

Scientific Research Applications

Distribution Dynamics in Warm-Blooded Animals

Ethyl 2-(1-hydroxycyclohexyl) acetate's behavior in warm-blooded animals, particularly its distribution dynamics, has been a subject of interest. Studies have investigated its distribution after intravenous administration in rats, employing techniques like chromatography and gas chromatography mass-spectrometry. Significant concentrations were found in organs like the spleen, brain, lungs, and heart (Shormanov & Pravdyuk, 2017). Similar studies also explored its distribution after intra-gastric administration, revealing its significant presence in tissues like the stomach, small intestine, and brain (Shormanov, Pravdyuk, Kuzovlev, & Shabunina, 2018).

Analytical Chemistry Applications

Ethyl 2-(1-hydroxycyclohexyl) acetate has been used in analytical chemistry, particularly in the field of liquid–liquid microextraction. A study employed a mixture of ethyl acetate and ionic liquid for the extraction of tetracyclines in water samples, demonstrating significant enhancement in extraction efficiencies (Du et al., 2014).

Synthesis of Bioactive Compounds

In the synthesis of bioactive compounds, ethyl 2-(1-hydroxycyclohexyl) acetate plays a crucial role. For instance, it's involved in the formation of β-Hydroxy esters from reactions with aldehydes or ketones (Rathke, 2003). Additionally, it has been used in the synthesis of novel coumarin derivatives, which demonstrated significant antimicrobial activities (Medimagh-Saidana et al., 2015).

Azeotropic Mixture Separation

Research has also explored its use in the separation of ethyl acetate and ethanol azeotropic mixtures using hydrophilic ionic liquids, a process critical in certain industrial applications (Zhang, Deng, Li, & Chen, 2008).

Safety And Hazards

Ethyl 2-(1-hydroxycyclohexyl)acetate is classified as a hazardous substance . It is harmful if swallowed (H302) and may cause eye irritation (H319). It may also cause drowsiness or dizziness (H336). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

A study on the reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst mentioned Ethyl 2-(1-hydroxycyclohexyl)acetate . The study found that at a reaction temperature of 80°C, both the esterification and the elimination of a water molecule occurred, yielding the unsaturated butyl ester butyl 2-cyclohexenylacetate . This suggests potential future directions for research involving Ethyl 2-(1-hydroxycyclohexyl)acetate.

Relevant Papers

There are several peer-reviewed papers and technical documents related to Ethyl 2-(1-hydroxycyclohexyl)acetate available at Sigma-Aldrich . These documents can provide more detailed information about this compound.

properties

IUPAC Name

ethyl 2-(1-hydroxycyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIMVJKELSRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967828
Record name Ethyl (1-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-hydroxycyclohexyl)acetate

CAS RN

5326-50-1
Record name 5326-50-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50876
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5326-50-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.98 g (10 mmol) of cyclohexanone in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 3 hours. 15 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 10 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 10 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 95%).
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (9.52 g, 97.0 mmol), a zinc powder (7.6 g, 116.4 mmol) and a small amount of iodine in THF (100 ml) was added dropwise ethyl bromoacetate (11.8 ml, 106.7 mmol) under a nitrogen atmosphere, and the mixture was heated under reflux for 5 hrs. 10% Sulfuric acid (100 ml) was carefully added under ice-cooling, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous MgSO4, and concentrated under reduced pressure to give the title compound (17.2 g, 94%) as a colorless oil.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of cyclohexanone (9.52 g, 97.0 mmol), a zinc powder (7.6 g, 116.4 mmol) and a small amount of iodine in THF (100 ml) was added dropwise ethyl bromoacetate (11.8 ml, 106.7 mmol) under a nitrogen atmosphere, and the mixture was heated under reflux for 5 hrs. 10% Sulfuric acid (100 ml) was carefully added under ice-cooling, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous MgSO4, and concentrated under reduced pressure to give the title compound (17.2 g, 94%) as a colorless oil.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.98 g (10 mmol) of cyclohexanone in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 3 hours. 15 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 10 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 10 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 95%).
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
MJ Stoermer - 1990 - ses.library.usyd.edu.au
This thesis is concerned with the investigations of the reactions of vinyllead tricarboxylates, derived from vinylstannanes and divinylmercury compounds, and their applications to …
Number of citations: 2 ses.library.usyd.edu.au
JF Ruppert - 1977 - ir.library.oregonstate.edu
The total synthesis of (-)- acorenone B ; Approaches to the synthesis of mycosporin (P 310) Page 1 AN ABSTRACT OFTHE THESIS OF John Fredrick Ruppertfor the degree of Doctor of …
Number of citations: 0 ir.library.oregonstate.edu
JP Liu, LQ Wang, Y Zhao, Y Zhao… - Journal of …, 2016 - Wiley Online Library
The synthesis of β‐keto lactone was completed using cyclohexanone as starting material. The α,β‐unsaturated lactone was obtained through Reformatsky reaction and …
Number of citations: 3 onlinelibrary.wiley.com

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